(3,5-Difluorophenyl)(difluoro)borane
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Overview
Description
(3,5-Difluorophenyl)(difluoro)borane is a boronic acid derivative with the chemical formula F2C6H3B(F)2. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorophenyl)(difluoro)borane typically involves the reaction of 3,5-difluorophenylboronic acid with a fluorinating agent. One common method is the reaction of 3,5-difluorophenylboronic acid with boron trifluoride etherate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)(difluoro)borane undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borane derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borane derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(3,5-Difluorophenyl)(difluoro)borane has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in synthesizing biologically active molecules.
Medicine: Explored for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(difluoro)borane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid derivative transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Similar structure but lacks the additional fluorine atoms.
2,6-Difluorophenylboronic acid: Similar structure with fluorine atoms in different positions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of difluoro groups.
Uniqueness
(3,5-Difluorophenyl)(difluoro)borane is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of multiple fluorine atoms can enhance its stability and reactivity in cross-coupling reactions .
Properties
CAS No. |
263243-18-1 |
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Molecular Formula |
C6H3BF4 |
Molecular Weight |
161.89 g/mol |
IUPAC Name |
(3,5-difluorophenyl)-difluoroborane |
InChI |
InChI=1S/C6H3BF4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H |
InChI Key |
DWKUGCBQPMAXIO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)F)(F)F |
Origin of Product |
United States |
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